2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of pyrimidine and furan rings with additional substituents, including a chlorine atom, a morpholine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving suitable precursors such as 2-chloro-3-formylpyridine.
Substitution Reactions: The chlorine atom and morpholine ring can be introduced through nucleophilic substitution reactions using reagents like morpholine and thionyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Morpholine, thionyl chloride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cancer-related pathways.
Biological Studies: It is used in studies exploring its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in cell cycle progression, induction of apoptosis, and other cellular effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core and are known for their kinase inhibitory activities.
Pyrrolo[2,3-d]pyrimidine Derivatives:
Thieno[3,2-d]pyrimidine Derivatives: These compounds are evaluated as inhibitors of PI3 kinase and have shown promise in cancer treatment.
Uniqueness
2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine is unique due to its specific combination of structural features, including the furan ring and the morpholine substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H13ClN4O2 |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN4O2/c16-15-18-11-8-12(10-2-1-3-17-9-10)22-13(11)14(19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2 |
InChI Key |
DPOAWGWFDNWDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC(=C3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.